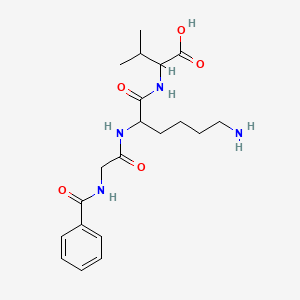

Bz-Gly-Lys-Val-OH

Description

Contextualization within the Landscape of Tripeptide Chemistry

Tripeptides, consisting of three amino acids linked by peptide bonds, are a significant class of molecules in biological systems and medicinal chemistry. Their relatively small size allows for ease of synthesis and modification, making them ideal candidates for exploring structure-activity relationships. Current research continues to uncover new sources and applications of bioactive di- and tripeptides. The structural simplicity and favorable pharmacokinetic properties of tripeptides, such as low molecular weight and the potential to penetrate biological membranes, make them attractive for therapeutic design.

Within this landscape, Bz-Gly-Lys-Val-OH is a synthetic tripeptide. The presence of the N-terminal benzoyl group is a key feature, often employed in synthetic peptide chemistry. This modification can influence the peptide's stability and biological activity. While specific research on this compound is not extensively documented in publicly available literature, its structure is representative of peptide fragments used to study enzyme-substrate interactions, particularly for proteases.

Significance of Benzoyl-Glycine, Lysine (B10760008), and Valine Moieties in Bioactive Peptide Design

The biological and chemical properties of this compound are derived from its individual components: the benzoyl-glycine cap, the lysine residue, and the valine residue.

Benzoyl-Glycine (Bz-Gly): The benzoylation of glycine (B1666218) at the N-terminus serves multiple purposes in peptide design. It protects the amino group from participating in further peptide bond formation during stepwise synthesis. frontiersin.org Furthermore, the introduction of the hydrophobic benzoyl group can alter the peptide's interaction with biological targets and improve its stability against enzymatic degradation by aminopeptidases. chemimpex.com The core glycine molecule itself provides flexibility to the peptide backbone. biosynth.com

Lysine (Lys): Lysine is a basic, positively charged amino acid at physiological pH, owing to its side chain amino group. nih.gov This characteristic is crucial for its role in protein structure and function, often participating in electrostatic interactions, protein-protein interactions, and enzymatic activity. nih.govpeptanova.de In peptide design, lysine's reactive side chain is a common site for conjugation with other molecules, such as drugs or imaging agents, to create targeted therapeutics. nih.govgoogle.com Its presence can also influence the solubility and pharmacokinetic profile of a peptide.

Valine (Val): Valine is an essential, nonpolar, and hydrophobic amino acid with a branched-chain structure. biorunstar.comnih.gov Its hydrophobicity means it is often found in the interior of proteins, contributing to their proper folding and stability. In bioactive peptides, valine can play a role in substrate recognition, particularly for binding to hydrophobic pockets in enzymes or receptors. The bulky nature of its side chain can also impose conformational constraints on the peptide backbone.

The combination of these moieties in this compound results in an amphipathic molecule with a hydrophobic N-terminus (benzoyl group and valine side chain) and a hydrophilic, positively charged lysine side chain. This structure is typical of substrates designed for proteases, which often recognize and cleave specific amino acid sequences.

Overview of Academic Research Trajectories for Peptide Conjugates and Substrates

The fields of peptide conjugates and peptide substrates are dynamic areas of research with significant therapeutic and diagnostic implications.

Peptide Conjugates: These are created by linking peptides to other molecules, such as small molecule drugs, toxins, or imaging agents. This approach aims to enhance the therapeutic properties of the conjugated molecule, for instance, by improving its targeting to specific cells or tissues, increasing its stability, or reducing off-target toxicity. Lysine residues, with their reactive side chains, are frequently used for such conjugations. nih.gov Research in this area is advancing rapidly, with a growing number of peptide-drug conjugates (PDCs) in clinical development for various diseases.

Peptide Substrates: Synthetic peptides are essential tools for studying enzyme activity, particularly for proteases and kinases. They are designed to mimic the natural cleavage sites of these enzymes. Often, these substrates are modified with reporter groups, such as fluorophores or chromophores, which produce a detectable signal upon enzymatic cleavage, allowing for the quantification of enzyme activity. The development of diverse peptide substrate libraries enables the high-throughput screening of enzyme activity and specificity, which is crucial for drug discovery and understanding biological pathways. Tripeptides are commonly used as the core recognition sequence in these synthetic substrates.

While this compound itself is not prominently featured as a specific substrate in the available research, its structure is analogous to sequences that could be investigated as potential substrates for various peptidases. For example, tripeptidyl-peptidases are enzymes that cleave tripeptides from the N-terminus of proteins and peptides, and synthetic tripeptides are used to probe their activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMCMFBGRUWQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bz Gly Lys Val Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on an insoluble polymer support. nih.govpeptide.com This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. nih.govlsu.edu

Strategic Implementation of Fmoc/tBu Chemistry in Tripeptide Elongation

The most prevalent strategy in modern SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains. peptide.comiris-biotech.de This combination is considered an orthogonal protection scheme, meaning each class of protecting group can be removed under distinct chemical conditions without affecting the other. peptide.com

The synthesis of a peptide like Bz-Gly-Lys-Val-OH using this strategy would commence with the attachment of the C-terminal amino acid, valine, to a solid support resin. researchgate.net The synthetic cycle then involves two key steps:

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov

Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Lys(PG)-OH, where PG is a side-chain protecting group) is activated and coupled to the newly exposed N-terminus of the growing peptide chain. beilstein-journals.org

This cycle of deprotection and coupling is repeated for each subsequent amino acid (Glycine) until the desired sequence is assembled. beilstein-journals.org Finally, the N-terminal α-amino group is deprotected and acylated with benzoic acid to introduce the benzoyl (Bz) group.

The use of Fmoc/tBu chemistry offers several advantages, including the mild conditions required for Fmoc group removal, which preserves the integrity of acid-labile side-chain protecting groups and the link to the resin until the final cleavage step. nih.gov

| Step | Reagent/Condition | Purpose |

| Attachment | Fmoc-Val-OH, Coupling Agent, Resin | Covalently link the first amino acid to the solid support. |

| Deprotection | 20% Piperidine in DMF | Remove the N-terminal Fmoc group. |

| Coupling | Fmoc-Lys(Boc)-OH, Coupling Agent | Form a peptide bond with the next amino acid. |

| Deprotection | 20% Piperidine in DMF | Remove the N-terminal Fmoc group. |

| Coupling | Fmoc-Gly-OH, Coupling Agent | Form a peptide bond with the next amino acid. |

| Deprotection | 20% Piperidine in DMF | Remove the N-terminal Fmoc group. |

| Capping | Benzoic Anhydride or Benzoyl Chloride | Introduce the N-terminal benzoyl group. |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Cleave the peptide from the resin and remove side-chain protecting groups. |

Application and Role of Orthogonal Protecting Groups on Lysine (B10760008) Residues

The side chain of lysine contains a primary amino group (ε-amino group) that must be protected during peptide synthesis to prevent unwanted side reactions, such as branching of the peptide chain. peptide.com In the context of Fmoc/tBu SPPS, the choice of the lysine side-chain protecting group is crucial and must be orthogonal to the N-terminal Fmoc group.

The most common protecting group for the lysine side chain in this strategy is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

For more complex synthetic schemes, such as on-resin side-chain modification or the synthesis of branched or cyclic peptides, other orthogonal protecting groups for lysine are employed. iris-biotech.decem.com These groups can be selectively removed while the peptide remains attached to the resin and other protecting groups are intact.

| Protecting Group | Abbreviation | Cleavage Condition | Use Case |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., 95% TFA) | Standard protection in Fmoc/tBu SPPS. |

| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) sigmaaldrich.com | On-resin side-chain modification. iris-biotech.de |

| Methoxytrityl | Mmt | Very mild acid (e.g., AcOH/TFE/DCM) sigmaaldrich.com | On-resin side-chain modification under milder conditions than Mtt. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF iris-biotech.de | On-resin side-chain modification, orthogonal to both acid- and base-labile groups. |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Similar to Dde, used for on-resin modification. |

| Trifluoroacetyl | Tfa | Aqueous piperidine nih.gov | Can be removed under basic conditions, offering an alternative orthogonality. |

Optimization of Coupling Reagents and Conditions (e.g., Carbodiimides, Hydroxybenzotriazoles)

The formation of the peptide bond (acylation) is a critical step in SPPS and requires the activation of the C-terminal carboxyl group of the incoming amino acid. The choice of coupling reagent and additives significantly impacts the coupling efficiency, reaction time, and the prevention of side reactions, particularly racemization. bachem.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have been historically important coupling reagents. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. bachem.com To mitigate these issues, carbodiimides are almost always used in conjunction with additives.

Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization. bachem.comcreative-peptides.com Ethyl cyano(hydroxyimino)acetate (OxymaPure) is a non-explosive and highly effective alternative to HOBt. acs.org

Phosphonium and Aminium/Uronium Salts are another major class of coupling reagents. These include:

Phosphonium salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Aminium/Uronium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). jpt.com

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to form the active ester in situ. bachem.com HATU is particularly effective for coupling sterically hindered amino acids and for minimizing racemization. acs.org

| Reagent Class | Examples | Additive/Base | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC bachem.comcreative-peptides.com | HOBt, OxymaPure bachem.comnih.gov | Cost-effective; requires additives to suppress racemization and side reactions. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | DIEA, NMM | High coupling efficiency; low racemization. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU jpt.com | DIEA, NMM | Very rapid coupling; HATU is excellent for difficult couplings. acs.org |

Methodologies for Maintaining Stereochemical Purity During Synthesis

Maintaining the stereochemical integrity of the chiral α-carbons of the amino acids is paramount during peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at two main stages: during the activation of the carboxylic acid and through base-catalyzed epimerization. nih.govdigitellinc.com

Several strategies are employed to minimize or prevent racemization:

Choice of Coupling Reagents and Additives: The use of additives like HOBt or HOAt with carbodiimides significantly suppresses racemization by rapidly converting the reactive O-acylisourea intermediate into a less racemization-prone active ester. creative-peptides.com Uronium/aminium reagents, particularly those based on 7-aza-1-hydroxybenzotriazole (HOAt) like HATU, are highly effective at preventing racemization. acs.org

Reaction Conditions:

Temperature: Low temperatures are generally recommended during carbodiimide-mediated couplings to reduce the rate of racemization. bachem.com

Base: The choice and amount of base used during coupling are critical. Weak, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred over stronger, unhindered bases. bachem.com The use of excessive base should be avoided.

Protecting Groups: The N-terminal protecting group plays a role. Urethane-based protecting groups like Fmoc and Boc help to prevent racemization of the activated amino acid through the formation of an oxazolone intermediate, which is a key pathway for racemization.

Pre-activated Esters: The use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters, can also reduce the risk of racemization during the coupling step.

Analytical techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to assess the enantiomeric purity of the final peptide product. nih.govdigitellinc.com

Solution-Phase Peptide Synthesis Techniques for this compound

Before the advent of SPPS, all peptides were synthesized using solution-phase (or classical) methods. nih.gov While often more labor-intensive due to the need for purification after each step, solution-phase synthesis remains valuable for large-scale production and for the synthesis of very short peptides or peptide fragments. nih.govrsc.org

The synthesis of this compound in solution would involve a stepwise or fragment condensation approach. In a stepwise approach, protected amino acids are coupled one by one, with purification (often by crystallization or chromatography) of the intermediate dipeptide, tripeptide, etc., after each coupling and deprotection step. americanpeptidesociety.org

A potential solution-phase route could involve:

Coupling of Z-Lys(Boc)-OH with H-Val-OMe to form the dipeptide Z-Lys(Boc)-Val-OMe.

Removal of the Z group by hydrogenolysis to yield H-Lys(Boc)-Val-OMe.

Coupling with Bz-Gly-OH to form the protected tripeptide Bz-Gly-Lys(Boc)-Val-OMe.

Finally, saponification of the methyl ester and acidolytic removal of the Boc group would yield the target peptide, this compound.

Modern coupling reagents like propylphosphonic anhydride (T3P®) have been shown to be highly efficient for solution-phase synthesis, offering rapid reaction times, high yields, and minimal epimerization, with the added benefit of generating water-soluble byproducts that simplify purification. rsc.orgnih.gov

Enzymatic Synthesis Pathways for Peptide Production

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. nih.gov It utilizes enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds under mild, aqueous conditions. bachem.comrsc.org This approach has several key advantages:

Stereospecificity: Enzymes are inherently chiral and catalyze reactions with absolute stereoselectivity, thus eliminating the risk of racemization. nih.govrsc.org

Mild Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and ambient temperature, avoiding the use of harsh chemicals. nih.gov

Proteases like thermolysin, which naturally hydrolyze peptide bonds, can be used for synthesis by shifting the reaction equilibrium. rsc.org This can be achieved by working in low-water environments or by immobilizing one of the substrates, for example, on a solid support. rsc.org More recently, engineered enzymes known as peptiligases have been developed to efficiently ligate peptide fragments. bachem.com The chemo-enzymatic peptide synthesis (CEPS) approach combines the strengths of SPPS for creating short peptide fragments with the clean and specific ligation capabilities of enzymes to assemble longer peptides. bachem.com

While the specificity of enzymes can be a limitation, their application in producing specific peptide sequences like this compound is a promising area of research, particularly for large-scale, environmentally friendly manufacturing. nih.govbioprocessonline.com

Carboxypeptidase-Catalyzed Peptide Bond Formation (e.g., Carboxypeptidase Y)

Carboxypeptidase Y (CPDY), a serine carboxypeptidase from baker's yeast (Saccharomyces cerevisiae), is a versatile biocatalyst for the synthesis of peptides. In a typical synthesis, an N-protected amino acid or peptide ester (the acyl donor) is reacted with an amino acid or peptide with a free C-terminus (the nucleophile) in the presence of CPDY. The enzyme facilitates the aminolysis of the ester, leading to the formation of a new peptide bond.

For the synthesis of a fragment of this compound, for instance, Bz-Gly-OEt could serve as the acyl donor and Lys-Val-OH as the nucleophile. The reaction is generally carried out in an aqueous buffer system, often with a miscible organic co-solvent to improve the solubility of the reactants. Immobilized CPDY is frequently used to simplify catalyst removal and reuse.

Influence of Reaction Parameters on Enzymatic Yield

The efficiency of Carboxypeptidase Y-catalyzed peptide synthesis is significantly influenced by several reaction parameters. Optimization of these parameters is crucial for maximizing the yield of the desired peptide and minimizing side reactions, such as the hydrolysis of the ester substrate and the newly formed peptide.

pH: The pH of the reaction medium is a critical factor affecting both the activity of Carboxypeptidase Y and the ionization state of the substrates. The catalytic activity of CPDY is dependent on the ionization of key amino acid residues in its active site. Studies have shown that the pH optimum for CPDY-catalyzed synthesis can vary depending on the specific substrates used. Generally, a slightly alkaline pH is favored for the aminolysis reaction to ensure that the amino group of the nucleophile is deprotonated and thus more nucleophilic. However, a very high pH can lead to increased hydrolysis of the ester substrate. For many CPDY-catalyzed syntheses, a pH in the range of 8-10 has been found to be optimal.

Temperature: Temperature affects the rate of the enzymatic reaction. An increase in temperature generally leads to a higher reaction rate up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a rapid loss of activity. The optimal temperature for CPDY-catalyzed peptide synthesis is typically in the range of 25-40 °C.

Substrate Concentration: The concentrations of both the acyl donor and the nucleophile play a crucial role in the reaction kinetics. At a fixed enzyme concentration, the initial reaction rate increases with the substrate concentration until the enzyme becomes saturated with the substrate (Michaelis-Menten kinetics). A high concentration of the nucleophile is often used to favor the aminolysis reaction over the competing hydrolysis of the acyl donor. However, very high substrate concentrations can sometimes lead to substrate inhibition.

| Parameter | General Optimal Range | Effect on Yield |

| pH | 8.0 - 10.0 | Balances nucleophile reactivity and enzyme activity against substrate/product hydrolysis. |

| Temperature (°C) | 25 - 40 | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. |

| Substrate Ratio | High Nucleophile:Acyl Donor | Favors peptide bond formation over hydrolysis of the acyl donor. |

| Enzyme Form | Immobilized | Facilitates catalyst removal and reuse, improving process efficiency. |

| Solvent | Aqueous buffer with organic co-solvent | Enhances solubility of reactants while maintaining enzyme activity. |

Specific Derivatization Strategies of this compound

The functionalization of this compound at its termini and the lysine side chain allows for the introduction of various functionalities, which can be useful for studying its biological activity or for creating more complex molecular architectures.

N-terminal Benzoylation Methodologies

The introduction of a benzoyl (Bz) group at the N-terminus of the Gly-Lys-Val-OH peptide is a common modification. The Schotten-Baumann reaction is a classical and widely used method for this purpose. This reaction involves the acylation of the N-terminal amino group with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide or an organic base like pyridine.

The key to successful N-terminal benzoylation of a peptide containing a lysine residue is to achieve selectivity for the α-amino group of glycine (B1666218) over the ε-amino group of lysine. This can be accomplished through two main strategies:

pH Control: By carefully controlling the pH of the reaction, it is possible to exploit the difference in the pKa values of the α-amino group (pKa ≈ 7.5-8.5) and the ε-amino group of lysine (pKa ≈ 10.5). At a pH value between the two pKa's, the α-amino group will be significantly more deprotonated and therefore more nucleophilic than the ε-amino group, leading to preferential N-terminal benzoylation.

Targeted Side-Chain Functionalization of the Lysine Residue

The ε-amino group of the lysine residue in this compound provides a versatile handle for the attachment of various molecular probes, labels, or other functional moieties. To achieve selective modification of the lysine side chain without affecting other parts of the peptide, the N-terminus and C-terminus are typically protected.

With the N-terminus already benzoylated, the primary challenge is to modify the lysine side chain without reacting with the C-terminal carboxyl group. This is usually achieved by performing the modification on a C-terminally protected peptide, such as an ester or amide, followed by deprotection of the C-terminus.

A wide range of reagents can be used to functionalize the lysine side chain, including:

Acylating agents: Activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides of fluorescent dyes, biotin (B1667282), or other reporter groups can be used to form stable amide bonds with the ε-amino group.

Alkylating agents: Reagents such as iodoacetamides or maleimides can be used to introduce alkyl groups, although these are more commonly used for cysteine modification.

Isothiocyanates and Isocyanates: These reagents react with the amino group to form thioureas and ureas, respectively.

The choice of reagent and reaction conditions will depend on the desired functionality and the stability of the peptide.

C-terminal Modification Techniques

The C-terminal carboxyl group of this compound can be modified to an ester or an amide. These modifications can alter the peptide's properties, such as its charge, solubility, and susceptibility to enzymatic degradation.

Esterification: The C-terminal carboxyl group can be esterified by reacting the protected peptide with an alcohol (e.g., methanol (B129727), ethanol, or benzyl alcohol) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or under acidic catalysis. For example, reaction with methanol in the presence of thionyl chloride or gaseous HCl can yield the methyl ester. Benzyl esters are also common as they can be removed by hydrogenolysis.

Amidation: C-terminal amidation is a common modification in many biologically active peptides. It can be achieved by reacting the C-terminally activated peptide (e.g., as an activated ester) with ammonia or a primary or secondary amine. Alternatively, solid-phase peptide synthesis using a Rink amide resin directly yields a C-terminally amidated peptide upon cleavage. For a solution-phase synthesis, the protected peptide can be coupled with an amine using standard peptide coupling reagents.

Enzymatic Recognition and Substrate Specificity of Bz Gly Lys Val Oh

Evaluation as a Substrate for Various Protease Classes

Research into the enzymatic hydrolysis of peptide sequences similar to Bz-Gly-Lys-Val-OH provides insights into its potential interactions with different classes of proteases.

Studies on the dipeptide Benzoyl-Glycine-Lysine (Bz-Gly-Lys) have demonstrated its susceptibility to hydrolysis by various peptidases. For instance, a carboxypeptidase from Streptomyces peptidofaciens exhibited significant activity towards Bz-Gly-Lys, showing 60% of the relative activity observed with the standard substrate Cbz-Gly-Leu tandfonline.com. Similarly, an aminopeptidase (B13392206) from the same organism also hydrolyzed Bz-Gly-Lys with 60% relative activity compared to Leu-Gly-Gly tandfonline.com. Another study reported that Bz-Gly-Lys was a substrate for a carboxypeptidase from Streptomyces cellulosae, with an activity level of 60% relative to the substrate Phe-Leu tandfonline.com. Furthermore, a pancreatic carboxypeptidase was noted to readily attack Bz-Gly-Lys, indicating recognition of the basic C-terminal amino acid annualreviews.org. These findings suggest that the Bz-Gly-Lys moiety within this compound is recognized by both aminopeptidases and carboxypeptidases.

While direct data for the full tripeptide this compound across all protease classes is limited in the reviewed literature, the established activity of its N-terminal dipeptide segment implies potential interactions with:

Aminopeptidases: Enzymes that cleave amino acids from the N-terminus. They would likely target the Bz-Gly bond or the Gly-Lys bond.

Carboxypeptidases: Enzymes that cleave amino acids from the C-terminus. They would likely target the Lys-Val bond, releasing Val-OH, or potentially the Gly-Lys bond if Lys is at the C-terminus of a shorter peptide.

Endopeptidases: Enzymes that cleave internal peptide bonds. While less likely to be the primary mode of action for a short peptide like this compound unless it's part of a larger substrate, they could potentially cleave the Gly-Lys or Lys-Val bonds.

Based on studies of Bz-Gly-Lys, cleavage can occur at different points depending on the enzyme class. Aminopeptidases typically cleave at the N-terminal side of the peptide chain tandfonline.com. For Bz-Gly-Lys, this would imply cleavage before Gly, releasing Bz-Gly. Carboxypeptidases, conversely, cleave at the C-terminal end tandfonline.com. For Bz-Gly-Lys, this would mean cleavage after Lys, releasing Lys.

Extrapolating to this compound:

The Gly-Lys bond is a potential target for aminopeptidases, leading to the release of Bz-Gly.

The Lys-Val bond is a likely target for carboxypeptidases, given that Lysine (B10760008) is a basic amino acid, often recognized at the C-terminal end of peptides annualreviews.orgnih.gov. This cleavage would release Val-OH.

The specific sequence of amino acids, Gly-Lys-Val, dictates the precise interactions with the enzyme's active site, influencing which bonds are preferentially hydrolyzed.

The rate at which this compound is hydrolyzed is influenced by the identity and configuration of its amino acid residues. Quantitative data for Bz-Gly-Lys shows a relative hydrolysis rate of 60% when acted upon by aminopeptidases and carboxypeptidases from Streptomyces species, compared to specific reference substrates tandfonline.comtandfonline.com.

| Enzyme Class | Substrate | Relative Activity (%) | Source |

| Aminopeptidase | Bz-Gly-Lys | 60 | tandfonline.com |

| Carboxypeptidase | Bz-Gly-Lys | 60 | tandfonline.com |

| Carboxypeptidase | Bz-Gly-Lys | 60 | tandfonline.com |

| Arginine Carboxypeptidase | Bz-Gly-Lys | 9.44 (units) | nih.gov |

Note: Relative activity is presented as a percentage compared to a standard substrate where specified, or in arbitrary units for comparative purposes.

The presence of Lysine, a basic amino acid, often enhances substrate binding and hydrolysis rates for certain proteases. Valine, a hydrophobic amino acid, also contributes to substrate-enzyme interactions, typically fitting into hydrophobic pockets within the enzyme's active site. The stereochemistry (L- or D-configuration) of these amino acids can significantly impact hydrolysis rates, though L-configuration is typically assumed unless otherwise specified.

Development and Application of Spectrophotometric and Fluorometric Assays for Enzyme Activity Assessment

The precise measurement of enzyme activity is paramount for elucidating substrate specificity and for applications ranging from basic research to drug discovery. Spectrophotometric and fluorometric assays are widely employed for this purpose, offering sensitivity, quantitative output, and adaptability for various enzyme classes, including proteases that act on peptide substrates like this compound.

Principles of Enzyme Activity Measurement Using Peptide Substrates

Enzyme activity assays typically monitor the rate at which a substrate is converted into a product. For peptide substrates such as this compound, this involves the hydrolysis of a specific peptide bond within the sequence. The detection of this hydrolysis can be achieved by monitoring either the disappearance of the substrate or, more commonly, the appearance of a product. This product can be a free amino acid, a smaller peptide fragment, or a detectable reporter molecule (chromophore or fluorophore) that is released upon cleavage. The rate of this conversion, often expressed as units of enzyme activity per unit time, is directly proportional to the enzyme concentration under optimal conditions.

Spectrophotometric Assay Development

Spectrophotometric assays are a foundational method for quantifying enzyme activity by measuring changes in light absorbance.

Fluorometric Assay Development

Fluorometric assays offer enhanced sensitivity and a broader dynamic range compared to spectrophotometric methods, making them ideal for studying enzymes with low substrate concentrations or for high-throughput screening.

Application in Substrate Specificity Studies

The developed spectrophotometric and fluorometric assays are instrumental in dissecting the substrate specificity of enzymes, including their interaction with peptides like this compound. By synthesizing a panel of peptide analogs that vary in amino acid sequence, blocking groups, or terminal modifications, researchers can systematically evaluate how these structural features influence enzyme recognition and cleavage.

For instance, studies on various proteases have revealed distinct preferences for amino acid residues at specific positions within the substrate (e.g., P1, P2, P3, and their prime counterparts P1', P2', P3') nih.govfrontiersin.orgnih.govhzdr.de. The presence of Lysine at the P1 position, as in this compound, might be favored by certain proteases, while other residues at this or adjacent positions could enhance or diminish binding and catalysis. The Benzoyl (Bz) group at the N-terminus can also play a role in substrate recognition or protection from exopeptidases tandfonline.comtandfonline.com. By comparing the kinetic parameters (e.g., kcat/Km) obtained from assays with different peptide substrates, researchers can map the enzyme's active site and identify key residues that dictate its specificity. For example, studies on thrombin have shown that the nature of the P2' residue significantly impacts cleavage rates nih.gov, while research on carboxypeptidase A4 highlights preferences for specific C-terminal residues and negative influences from acidic residues, proline, or glycine (B1666218) at the P1 position nih.gov.

Data Presentation and Interpretation

The data generated from enzyme activity assays are typically presented in a quantitative manner to facilitate interpretation and comparison.

Data Tables and Graphical Analysis:Experimental findings are commonly summarized in data tables that list the tested peptide substrates alongside their measured kinetic parameters (Km, kcat, kcat/Km) or relative activities compared to a reference substrate. Graphical representations, such as Michaelis-Menten plots (substrate concentration vs. initial velocity) or Lineweaver-Burk plots (1/velocity vs. 1/[substrate]), are used to visualize enzyme kinetics and accurately determine these parametersresearchgate.nettandfonline.com.

Illustrative Data Table: Enzyme Activity with Peptide Substrates

The following table illustrates the type of data generated when evaluating the substrate specificity of a hypothetical protease using various peptide substrates, including this compound. The values presented are representative and intended to demonstrate the principles of data reporting in substrate specificity studies.

| Peptide Substrate | N-terminal Group | Amino Acid Sequence | C-terminal Modification | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Relative Activity (%) | Notes |

| This compound | Benzoyl (Bz) | Gly-Lys-Val | -OH (Carboxyl) | 15.2 | 12.5 | 0.82 | 100 (Reference) | Cleavage expected at Lys-Val bond |

| Bz-Gly-Arg-Val-OH | Benzoyl (Bz) | Gly-Arg-Val | -OH (Carboxyl) | 35.8 | 8.1 | 0.23 | 28 | Reduced affinity and catalytic efficiency |

| Z-Gly-Lys-Val-OH | Carbobenzoxy (Z) | Gly-Lys-Val | -OH (Carboxyl) | 18.5 | 10.2 | 0.55 | 67 | Different N-terminal protecting group |

| Bz-Gly-Lys-Val-NH₂ | Benzoyl (Bz) | Gly-Lys-Val | -NH₂ (Amide) | 12.1 | 14.0 | 1.16 | 141 | Amide modification may enhance binding |

| Bz-Phe-Lys-Val-OH | Benzoyl (Bz) | Phe-Lys-Val | -OH (Carboxyl) | 22.5 | 7.5 | 0.33 | 40 | P2 position substitution |

| Bz-Gly-Lys-Phe-OH | Benzoyl (Bz) | Gly-Lys-Phe | -OH (Carboxyl) | 18.9 | 9.8 | 0.52 | 63 | P3 position substitution |

Note: The data presented above is illustrative and based on general principles of peptide substrate analysis. Specific kinetic parameters for this compound would be determined experimentally for a given enzyme.

Compound List

This compound: Benzoyl-Glycyl-L-lysyl-L-valine

Bz-Gly-Arg-Val-OH: Benzoyl-Glycyl-L-arginyl-L-valine

Z-Gly-Lys-Val-OH: Carbobenzoxy-Glycyl-L-lysyl-L-valine

Bz-Gly-Lys-Val-NH₂: Benzoyl-Glycyl-L-lysyl-L-valine amide

Bz-Phe-Lys-Val-OH: Benzoyl-L-phenylalanyl-L-lysyl-L-valine

Bz-Gly-Lys-Phe-OH: Benzoyl-Glycyl-L-lysyl-L-phenylalanine

pNA: p-nitroaniline

AMC: 7-amino-4-methylcoumarin (B1665955)

NBD: 7-nitrobenz-2-oxa-1,3-diazol-4-yl

Biological Activities and Cellular Interactions of Bz Gly Lys Val Oh in Vitro Studies

In Vitro Enzyme Inhibition/Activation Studies

Investigation of Angiotensin-Converting Enzyme (ACE) Inhibition:There are no published findings on the ability of Bz-Gly-Lys-Val-OH to inhibit the angiotensin-converting enzyme.

Due to the absence of research in these areas, no data tables or detailed findings can be provided. The scientific community has not yet explored the potential biological roles of this specific peptide derivative in the outlined contexts.

Modulation of Tyrosinase (TYR) Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation. nih.gov The process involves the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone, a precursor for melanin. nih.gov The inhibitory activity of a compound is typically assessed by measuring the rate of L-DOPA formation or substrate consumption in the presence of the compound, with the results often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. At present, no specific studies detailing the in vitro effects of this compound on tyrosinase activity have been identified.

Screening for Alpha-Amylase Inhibitory Potential

Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov The inhibitory potential of a compound is determined by quantifying its ability to reduce the enzymatic hydrolysis of a substrate, such as starch. While various peptides have been investigated as potential alpha-amylase inhibitors, specific data on the inhibitory activity of this compound against alpha-amylase, including IC50 values or percentage of inhibition at given concentrations, are not available in the current literature search. nih.govnih.gov

Broad-Spectrum Protease Inhibition/Activation

Proteases are a diverse group of enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. The ability of a peptide to inhibit or activate a range of proteases can have significant therapeutic implications. The assessment of broad-spectrum protease activity involves screening the compound against a panel of different proteases and determining its effect on their respective activities. There is currently no available research that has specifically screened this compound for its broad-spectrum protease inhibition or activation profile.

In Vitro Cellular Responses (non-toxicological)

Analysis of Signaling Pathway Modulation (e.g., Nrf2, NF-κB pathways)

The Nrf2 and NF-κB signaling pathways are crucial regulators of cellular responses to oxidative stress and inflammation, respectively. The Nrf2 pathway, when activated, leads to the expression of antioxidant and cytoprotective genes. nih.govnih.govmdpi.com Conversely, the NF-κB pathway is a key mediator of the inflammatory response. cellsignal.comnih.govnih.gov The modulation of these pathways by a compound is typically investigated using cell-based assays, such as reporter gene assays or by measuring the expression levels of downstream target genes and proteins. mdpi.com Specific studies analyzing the modulatory effects of this compound on the Nrf2 or NF-κB signaling pathways have not been found.

Effects on Protein Aggregation and Fibril Formation Processes

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.govresearchgate.net Investigating the ability of a compound to inhibit or modulate this process is a key area of research. mdpi.com In vitro studies often use techniques like Thioflavin T (ThT) fluorescence assays to monitor the kinetics of fibril formation in the presence of a potential inhibitor. nih.gov There is no specific data available on the effects of this compound on the aggregation and fibril formation of proteins such as amyloid-beta or alpha-synuclein.

Assessment of Antibacterial Activity

The discovery of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The antibacterial activity of a compound is typically assessed in vitro by determining its minimum inhibitory concentration (MIC) against various bacterial strains. This involves exposing bacteria to serial dilutions of the compound and identifying the lowest concentration that prevents visible growth. No studies have been identified that specifically assess the antibacterial activity of this compound.

Molecular Level Investigations and Structure Activity Relationships of Bz Gly Lys Val Oh

Elucidation of Structure-Activity Relationships (SAR)

The N-terminal benzoyl group (Bz) serves as an acyl modification, often employed as a protecting group or to enhance stability and modulate bioactivity researchgate.netlifetein.comwiley-vch.defrontiersin.org. Acylation of the N-terminus can alter a peptide's charge, solubility, and resistance to enzymatic degradation, potentially increasing its metabolic stability and improving its ability to interact with biological targets lifetein.comfrontiersin.orgnih.gov. For instance, N-terminal acetylation, similar in concept to benzoylation, has been shown to enhance the bioactivity of certain peptides by mimicking native protein structures and increasing cellular uptake lifetein.comfrontiersin.orgnih.gov. The benzoyl group itself can engage in hydrophobic interactions and π-π stacking, influencing how the peptide binds to its target frontiersin.orgnih.gov. Preserving the N-terminal amine, as opposed to acylation, can sometimes lead to higher bioactivities, depending on the specific biological context nih.govrsc.orgresearchgate.net.

Lysine (B10760008) (Lys): Lysine is a basic amino acid with a positively charged side chain at physiological pH due to its ε-amino group smolecule.comresearchgate.net. This positive charge is important for electrostatic interactions with negatively charged molecules, such as DNA or certain receptor binding sites nih.govsmolecule.comresearchgate.net. The ε-amino group of lysine can also be a site for further chemical modifications or interactions smolecule.commdpi.com. The presence of lysine can influence peptide solubility and binding affinity through ionic interactions.

The specific sequence of Gly-Lys-Val can lead to unique structural and functional properties, as different arrangements of these residues can result in distinct binding affinities and biological activities libretexts.orgresearchgate.netmdpi.com.

Conceptual Frameworks for Ligand-Receptor Binding Mechanisms

Understanding how Bz-Gly-Lys-Val-OH interacts with biological systems requires postulating potential molecular targets and characterizing the specific motifs responsible for recognition.

While specific targets for this compound are not detailed in the provided search results, peptides with similar structural motifs often interact with a variety of biological molecules, including receptors, enzymes, and other proteins smolecule.comresearchgate.netmdpi.combiosynth.commdpi.com. The presence of lysine suggests potential interactions with negatively charged molecules or receptors that have specific binding pockets for charged residues. The hydrophobic valine residue could mediate interactions with hydrophobic regions of proteins or lipids. Tripeptides, in general, are known to be involved in various biological processes, acting as signaling molecules, enzyme inhibitors, or components of larger protein complexes smolecule.comresearchgate.netmdpi.combiosynth.com.

Key binding motifs are specific sequences or structural features within a peptide that are recognized by a receptor or target molecule mdpi.comnih.gov. For this compound, the combination of the N-terminal benzoyl group, the flexible glycine (B1666218), the charged lysine, and the hydrophobic valine likely forms a unique recognition signature. The specific arrangement of these residues dictates the peptide's affinity and selectivity for its binding partner jst.go.jpmdpi.comnih.gov. For example, electrostatic interactions involving lysine and hydrophobic interactions involving valine could be crucial for anchoring the peptide within a binding site, while the N-terminal benzoyl group might influence binding orientation or stability lifetein.comfrontiersin.orgnih.gov. SAR studies are essential for identifying which parts of the peptide are critical for binding and for understanding the determinants of its specificity jst.go.jpmdpi.comnih.gov.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to Bz Gly Lys Val Oh

High-Performance Liquid Chromatography (HPLC) for Separation, Purity Assessment, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like Bz-Gly-Lys-Val-OH. Primarily, reversed-phase HPLC (RP-HPLC) is utilized due to its high resolving power for separating molecules based on hydrophobicity hplc.euscispace.com. The benzoyl group at the N-terminus contributes significantly to the hydrophobicity of this compound, while the lysine (B10760008) residue adds a polar, positively charged character, and valine adds a hydrophobic aliphatic side chain washington.edu. These differing properties allow for effective separation on RP-HPLC columns, typically C18 stationary phases hplc.euwindows.net.

HPLC is instrumental in assessing the purity of synthesized this compound by separating the target compound from synthesis byproducts, unreacted starting materials, or degradation products researchgate.netnih.govd-nb.info. The purity is often quantified by measuring the area of the main peak relative to the total area of all detected peaks. Furthermore, HPLC serves as a vital tool for monitoring the progress of chemical reactions involved in the synthesis or degradation of this compound, allowing researchers to track the formation of the desired product and the disappearance of reactants over time nih.govlongdom.org. Mobile phases commonly consist of gradients of acetonitrile (B52724) or methanol (B129727) in aqueous buffers, often containing trifluoroacetic acid (TFA) or formic acid as ion-pairing agents to improve peak shape and resolution hplc.eud-nb.infonih.gov.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Metabolite Profiling

Mass Spectrometry (MS) is indispensable for confirming the molecular identity of this compound. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used to determine the precise molecular weight of the compound escholarship.orgacs.org. For this compound, the expected monoisotopic mass is approximately 434.23 Da. The detection of a molecular ion, such as [M+H]⁺ or [M+Na]⁺, at the calculated mass provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) is further employed for structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern can confirm the amino acid sequence by identifying characteristic b-ions (N-terminal fragments) and y-ions (C-terminal fragments) escholarship.orgacs.org. For this compound, fragmentation would reveal characteristic cleavages within the peptide bonds, confirming the presence and order of Benzoyl, Glycine (B1666218), Lysine, and Valine residues. MS is also crucial for metabolite profiling, identifying any breakdown products or modifications that may occur under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides highly detailed structural information about this compound. It allows for the confirmation of the presence and connectivity of all hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the benzoyl group (aromatic protons), the alpha-protons (α-H) of Glycine, Lysine, and Valine, the amide protons (NH) of the peptide bonds, and the side-chain protons of Lysine (including the ε-amino group) and Valine (isopropyl group) researchgate.netuzh.chspectralservice.de.

Specific chemical shifts (δ, in ppm) are diagnostic for each type of proton. For instance, aromatic protons of the benzoyl group typically appear in the δ 7.0-8.0 ppm range. Alpha-protons usually resonate between δ 3.5-5.0 ppm, with their exact positions influenced by adjacent residues and the peptide backbone. Amide protons are typically found between δ 7.0-9.0 ppm and can be broadened due to exchange with solvent. The Lysine side chain protons, particularly the ε-amino group, and the Valine isopropyl methyl protons would also yield distinct signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the assignments and connectivity of atoms, providing unambiguous structural confirmation researchgate.netspectralservice.de.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Bond Characterization

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups and chemical bonds present in this compound. The spectrum would display absorption bands corresponding to the vibrational modes of these groups libretexts.orgupi.eduspecac.com. Key absorption bands expected for this compound include:

N-H stretching: Around 3300-3500 cm⁻¹, originating from the amide N-H groups and the ε-amino group of lysine.

C-H stretching: In the region of 2850-3000 cm⁻¹, from the aliphatic side chains of Lysine and Valine, and aromatic C-H stretching from the benzoyl group around 3030 cm⁻¹.

Amide I band: A strong absorption typically around 1640-1680 cm⁻¹, corresponding to the C=O stretching vibration of the peptide bond.

Amide II band: A band around 1550-1600 cm⁻¹, arising from N-H bending and C-N stretching of the peptide bond.

C=O stretching (Carboxylic acid): The C-terminal carboxylic acid group (-COOH) would show a strong absorption, typically around 1700-1730 cm⁻¹ for the carbonyl stretch, and a broad O-H stretch in the 2500-3100 cm⁻¹ region due to hydrogen bonding libretexts.orgspecac.com.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region from the benzoyl group.

The presence and position of these bands confirm the integrity of the peptide bonds, the benzoyl modification, and the terminal carboxylic acid group nih.govupi.edu.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution

Circular Dichroism (CD) spectroscopy is employed to investigate the secondary structure of this compound in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules bioanalysis.inamericanpeptidesociety.org. For peptides, the far-UV region (190-250 nm) is particularly informative, as the peptide backbone's chromophore (the peptide bond) exhibits characteristic CD signals depending on its conformation, such as alpha-helix, beta-sheet, or random coil nih.govbioanalysis.inamericanpeptidesociety.orgmdpi.com.

While tripeptides may not form extensive, well-defined secondary structures like larger proteins, CD can still provide insights into their conformational preferences. This compound, with its relatively short sequence and lack of strongly helix-promoting residues, is likely to adopt a predominantly disordered or random coil conformation in aqueous solution. A typical CD spectrum for such a conformation would show a negative band around 195-200 nm and a less defined signal elsewhere in the far-UV region nih.govamericanpeptidesociety.orgmdpi.com. The benzoyl group, being aromatic and chiral, might also contribute to the CD spectrum, particularly in the near-UV region, potentially influencing the interpretation of backbone conformation.

Computational and in Silico Studies of Bz Gly Lys Val Oh

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule with respect to another when bound to each other. For peptides, this involves predicting how a peptide ligand interacts with a target protein or other biomolecule. This process is crucial for understanding the molecular basis of biological activity and for guiding drug design.

Molecular docking simulations aim to identify the most favorable binding modes of Bz-Gly-Lys-Val-OH within the active site of a target molecule. This involves exploring various orientations and conformations of the peptide to find those that maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, electrostatic interactions, and van der Waals forces. The specific amino acid residues of this compound—the benzoyl group, glycine (B1666218), lysine (B10760008), and valine—will contribute differently to these interactions. The lysine residue, with its positively charged side chain at physiological pH, is likely to engage in electrostatic interactions or salt bridges with negatively charged residues on the target. The hydrophobic valine residue is expected to participate in hydrophobic interactions within nonpolar pockets of the target. The benzoyl group can engage in pi-cation or pi-pi stacking interactions, while the peptide backbone can form hydrogen bonds. Tools like AutoDock CrankPep (ADCP) and PEP-SiteFinder are designed to handle the flexibility of peptides, which is a significant challenge in docking arxiv.orgoup.comuniv-paris-diderot.fr. These methods often involve sampling peptide conformations and then docking them to a receptor, aiming to identify poses with high binding affinity and biologically relevant interactions arxiv.orgoup.comuniv-paris-diderot.frnih.gov.

Binding affinity is typically quantified by a scoring function within docking software, which estimates the strength of the interaction between the ligand and the receptor. Docking scores, such as those generated by AutoDock Vina or Glide, provide a quantitative measure of binding affinity, although their accuracy can vary cambridge.orgnih.gov. For peptides, it is important to assess how well the docking score correlates with experimental binding data. Specificity is assessed by comparing the binding affinity of this compound to its intended target versus off-target molecules. This can also involve analyzing the complementarity of the binding interfaces and the nature of the interactions formed. Studies have shown that while docking can identify potential binding sites and modes, refining these predictions with other methods like molecular dynamics is often necessary for a more accurate assessment of binding affinity and specificity acs.orgrice.edumdpi.comnih.gov.

Table 7.1.1: Predicted Interactions of this compound with a Hypothetical Target

| Interaction Type | Residue/Group | Target Residue (Hypothetical) | Interaction Energy (kcal/mol) | Notes |

| Hydrogen Bond | Gly-NH | Ser-OH | -4.5 | Backbone-side chain interaction |

| Hydrophobic | Val-CH3 | Leu-CD1 | -3.2 | Side chain to side chain contact |

| Electrostatic | Lys-NH3+ | Asp-COO- | -5.1 | Salt bridge formation |

| Pi-Cation | Bz-Phenyl | Arg-NH2+ | -2.8 | Interaction with protonated guanidinium |

| Van der Waals | Bz-C=O | Pro-CG | -1.5 | Non-specific favorable contact |

Note: Interaction energies are illustrative and based on typical values observed in peptide-protein interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of peptides, including their conformational flexibility, stability, and how they interact with their environment over time. These simulations track the atomic trajectories of a system based on classical mechanics, providing insights into the ensemble of conformations a peptide can adopt.

Table 7.2.1: Illustrative MD Simulation Stability Metrics for this compound

| Metric | Value Range (Å) | Interpretation |

| Average Backbone RMSD | 2.0 - 3.5 | Indicates overall structural stability and convergence of the simulation. |

| Average Residue RMSF (Lys) | 1.5 - 2.5 | Higher fluctuation for Lys side chain due to its charged nature and flexibility. |

| Average Residue RMSF (Val) | 1.0 - 2.0 | Moderate fluctuation for the hydrophobic Val side chain. |

| Hydrogen Bond Occupancy (Bz-Target) | 0.6 - 0.8 | High probability of Bz group forming hydrogen bonds with solvent/target. |

| Radius of Gyration (Rg) | 5.0 - 7.0 Å | Reflects the overall compactness or expansion of the peptide in solution. |

Note: Values are illustrative and depend on simulation conditions and target interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a more rigorous, electronic-level understanding of molecular properties. These methods can elucidate the electronic structure, charge distribution, bond energies, and reactivity of this compound.

Table 7.3.1: Illustrative DFT Calculation Outputs for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV | Highest occupied molecular orbital energy; relates to electron-donating ability. |

| LUMO Energy | -1.0 eV | Lowest unoccupied molecular orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 eV | Indicates molecular stability and potential for electronic transitions. |

| Partial Charge (Lys-NZ) | +0.75 e | Quantifies the positive charge localization on the lysine side chain's nitrogen. |

| Dipole Moment | 6.2 D | Reflects the overall polarity and charge distribution of the molecule. |

| Bond Order (Gly-Lys peptide bond) | 1.98 | Indicates the strength and nature of the peptide bond. |

Note: Values are illustrative and depend on the specific DFT functional, basis set, and computational setup used.

Compound Name Table:

| Abbreviation | Full Name |

| Bz | Benzoyl |

| Gly | Glycine |

| Lys | Lysine |

| Val | Valine |

| This compound | Benzoyl-Glycine-Lysine-Valine-Alcohol |

Elucidation of Electronic Structure (HOMO, LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are employed to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent the frontier molecular orbitals, which are critical for understanding electron transfer processes and chemical reactivity. The HOMO indicates the region where the molecule is most likely to donate electrons, while the LUMO signifies the region where it is most likely to accept electrons. The energy gap between HOMO and LUMO (HOMO-LUMO gap) provides insights into the molecule's stability and electronic excitation properties.

The Molecular Electrostatic Potential (MEP) surface visualizes the distribution of partial positive and negative charges across the molecule. Regions of high negative potential (electron-rich areas) and high positive potential (electron-deficient areas) are identified, which are vital for predicting sites of nucleophilic and electrophilic attack, respectively, and for understanding non-covalent interactions such as hydrogen bonding. For this compound, MEP mapping would reveal the electrostatic landscape influenced by the benzoyl group, the peptide backbone, and the charged side chain of lysine.

Potential Findings (Theoretical Application):

HOMO/LUMO: Calculations would likely show delocalized electron density across the benzoyl ring contributing to the HOMO, while LUMO might be localized on carbonyl groups or the aromatic system. The HOMO-LUMO gap would be a key descriptor of its electronic stability.

MEP: Electron-rich regions are expected around the oxygen atoms of the carbonyl groups and the amine groups. Electron-deficient regions would likely be found around the carbonyl carbons and potentially the protonated amine of lysine.

Theoretical Analysis of Reaction Pathways and Transition States (e.g., enzymatic catalysis)

Theoretical analysis of reaction pathways and transition states is essential for elucidating the mechanisms by which this compound might undergo chemical transformations, particularly in biological contexts like enzymatic catalysis. For peptides, a common reaction is hydrolysis of the peptide bond. Computational chemistry can model the entire reaction coordinate, from reactants to products, identifying the rate-determining step and the activation energy barrier.

Transition State Theory (TST) is often used to calculate the rate constants of reactions. By locating the transition state structure—a high-energy, unstable intermediate—researchers can determine the energy required for the reaction to proceed. In the context of enzymatic catalysis, computational studies can model the interaction of this compound with a hypothetical enzyme active site. This includes exploring how the enzyme might lower the activation energy barrier for peptide bond cleavage through mechanisms like substrate binding, transition state stabilization, or catalytic residue activation. For this compound, specific attention would be paid to the hydrolysis of the Gly-Lys or Lys-Val peptide bonds.

Potential Findings (Theoretical Application):

Reaction Mechanism: DFT calculations could map out the protonation states of relevant residues (e.g., lysine's amino group) and the carbonyl oxygen of the peptide bond, detailing the nucleophilic attack (e.g., by water or an enzyme-bound hydroxyl group) and subsequent bond breaking.

Transition State: The transition state structure for peptide hydrolysis would likely involve a pentacoordinate carbon at the scissile bond, with partial bond formation and breaking. The energy difference between the reactants and this transition state would quantify the activation energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a molecule and its biological activity or physicochemical properties. For this compound, QSAR can be used to predict its efficacy, binding affinity, or other relevant activities based on its structural features. This involves generating a set of molecular descriptors (e.g., topological, electronic, quantum chemical properties) and correlating them with experimental data.

The process typically involves:

Data Set Generation: Assembling a set of structurally related compounds with known activities. For this compound, this might involve a series of benzoylated tripeptides with variations in amino acid sequence or modifications.

Descriptor Calculation: Computing various molecular descriptors for each compound in the set.

Model Development: Using statistical methods (e.g., multiple linear regression, support vector machines, random forests) to build a model that relates descriptors to activity.

Model Validation: Assessing the predictive power and reliability of the developed model.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds.

Potential Findings (Theoretical Application):

Key Descriptors: QSAR models might identify descriptors such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors/acceptors, or specific electronic indices (e.g., partial charges on key atoms) as significant predictors of activity for this compound analogs.

Predictive Equation: A hypothetical QSAR equation might look like: Activity = c0 + c1 * (LogP) + c2 * (Number of polar surface area) + ...

Bioinformatics Approaches for Peptide Engineering and Mutational Analysis

Bioinformatics tools are invaluable for peptide engineering and mutational analysis, allowing for the rational design of peptides with improved or novel properties. For this compound, these approaches can be used to explore how modifications to its sequence or structure might affect its function, stability, or interactions with biological targets.

Peptide engineering can involve:

Sequence Optimization: Using algorithms to predict the impact of amino acid substitutions on peptide stability, solubility, or binding affinity. This might involve analyzing sequence databases for conserved motifs or using machine learning models trained on peptide property data.

Structure Prediction: Employing homology modeling or ab initio methods to predict the three-dimensional structure of this compound, which can then be used to understand its conformational preferences and potential binding modes.

Potential Findings (Theoretical Application):

Sequence-Structure Relationship: Bioinformatics analysis could reveal that the specific sequence this compound adopts a particular conformation that is optimal for a given interaction, and that mutations at the Lysine residue, for instance, could significantly alter this conformation and its biological activity.

Library Design: Computational tools could suggest a library of related peptides with designed mutations to systematically probe structure-activity relationships, potentially leading to enhanced therapeutic properties.

Future Directions and Identified Research Gaps for Bz Gly Lys Val Oh

Rational Design and Synthesis of Novel Analogs with Tuned Bioactivity

A crucial avenue for future research lies in the rational design and synthesis of novel analogs of Bz-Gly-Lys-Val-OH. By systematically modifying its chemical structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. Key to this approach is the creation of a library of analogs with targeted substitutions at various positions within the molecule.

The synthesis of such analogs can be achieved through established solid-phase and solution-phase peptide synthesis methodologies. nih.govnih.gov Modifications could include alterations to the N-terminal benzoyl group, substitutions of the constituent amino acids (Glycine, Lysine (B10760008), Valine) with natural or unnatural amino acids, and modifications to the C-terminal carboxylic acid. nih.govnih.gov For instance, the introduction of D-amino acids could enhance stability against enzymatic degradation. acs.org The benzoyl moiety itself can be substituted with other acyl groups to modulate lipophilicity and potential receptor interactions. nih.gov

The bioactivity of these newly synthesized analogs would then be evaluated through a battery of in vitro and cell-based assays to establish structure-activity relationships (SAR). This iterative process of design, synthesis, and testing will be instrumental in identifying lead compounds with optimized therapeutic potential. mdpi.com

| Analog Designation | Modification Strategy | Hypothesized Bioactivity Tuning | Key Rationale |

| BZ-GKV-002 | Substitution of L-Valine with L-Leucine | Potentially altered receptor binding affinity | Modification of the hydrophobic side chain to probe receptor pocket interactions. |

| BZ-GKV-003 | Replacement of Glycine (B1666218) with D-Alanine | Increased resistance to proteolysis | Introduction of a D-amino acid to enhance metabolic stability. acs.org |

| BZ-GKV-004 | N-terminal substitution with a naphthoyl group | Enhanced lipophilicity and potential for increased cell permeability | Increasing the hydrophobicity of the N-terminal cap. |

| BZ-GKV-005 | C-terminal amidation | Increased stability and altered hydrogen bonding capacity | Modification of the C-terminus to prevent carboxypeptidase degradation and alter receptor interactions. |

Exploration of Additional Enzymatic and Receptor-Mediated Pathways

The current understanding of the biological targets of this compound is limited. A significant research gap exists in identifying and characterizing the full spectrum of its interactions with enzymes and receptors. It is plausible that this tetrapeptide derivative interacts with multiple cellular targets, contributing to a complex pharmacological profile. Peptide hormones, for instance, can interact with a variety of cell surface receptors to initiate signaling cascades. sketchy.comyoutube.comyoutube.comwikipedia.orgnih.gov

Future research should employ a multi-pronged approach to deorphanize the targets of this compound. This would involve a combination of high-throughput screening assays, affinity chromatography, and proteomics-based approaches to identify binding partners. Radioligand binding assays could be developed to quantify the affinity and selectivity of this compound for identified receptors. pepdd.comresearchgate.netlabome.comnih.gov Furthermore, studies on its enzymatic degradation profile will be crucial to understanding its metabolic fate and identifying potential pro-drug activation pathways or active metabolites. researchgate.netnih.govmdpi.com

| Potential Pathway | Experimental Approach | Expected Insights |

| G-Protein Coupled Receptor (GPCR) Signaling | Radioligand binding assays with a panel of known and orphan GPCRs. researchgate.netnih.gov | Identification of specific GPCR targets and determination of binding affinities. |

| Ion Channel Modulation | Electrophysiological studies (e.g., patch-clamp) on various ion channels. | Characterization of any direct modulatory effects on ion channel activity. |

| Enzyme Inhibition/Activation | In vitro enzymatic assays with a broad range of proteases, kinases, and other enzymes. | Discovery of potential enzymatic targets and determination of inhibitory or activating potency. |

| Cellular Uptake Mechanisms | Cell-based uptake assays using fluorescently labeled this compound. | Elucidation of the mechanisms by which the compound enters cells (e.g., passive diffusion, active transport). |

Integration of Multi-Omics Data for a Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics technologies. creative-proteomics.combiopharmaspec.comnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the cellular and systemic responses to this compound can be constructed. nih.gov This systems-level approach will be invaluable in identifying novel mechanisms of action, predicting potential off-target effects, and discovering biomarkers of response.

For example, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with this compound can reveal changes in gene expression patterns, providing insights into the signaling pathways modulated by the compound. Proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in cellular metabolism. The integration of these datasets will be crucial for building comprehensive models of the compound's biological activity.

| Omics Approach | Potential Data Generated | Key Insights |

| Transcriptomics | Differential gene expression profiles. | Identification of regulated signaling pathways and transcriptional networks. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Elucidation of downstream effects on protein function and signaling cascades. |

| Metabolomics | Alterations in the levels of endogenous metabolites. | Understanding the impact on cellular metabolism and bioenergetics. |

| Genomics | Identification of genetic variations that influence response. | Discovery of potential pharmacogenomic markers to predict efficacy or toxicity. |

Advancement of Computational Methodologies for Enhanced Predictive Modeling

Computational approaches are poised to play a pivotal role in accelerating research on this compound and its analogs. acs.orgnih.govmdpi.com The development and application of advanced computational methodologies can provide valuable insights into its structure-activity relationships, predict its biological targets, and guide the design of novel analogs with improved properties. acs.orguestc.edu.cn

Molecular docking and molecular dynamics (MD) simulations can be employed to model the interactions of this compound with potential protein targets at an atomic level. researchgate.netnih.govresearchgate.netrsc.orgyoutube.comnih.gov These simulations can help to identify key binding residues and predict the binding affinity of different analogs. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the biological activity data of a series of analogs to predict the activity of new, untested compounds. acs.orgnih.govmdpi.comacs.orguestc.edu.cn

| Computational Method | Application to this compound Research | Potential Outcomes |

| Molecular Docking | Predicting the binding mode of this compound and its analogs to potential receptor targets. rsc.orgyoutube.comnih.gov | Identification of putative binding pockets and key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-receptor complex over time. researchgate.netnih.govresearchgate.net | Assessment of the stability of the complex and identification of conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of analogs with their biological activity. acs.orgnih.govmdpi.comacs.orguestc.edu.cn | Prediction of the bioactivity of novel, unsynthesized analogs, thus prioritizing synthetic efforts. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of chemical features required for biological activity. | Guiding the design of new analogs with optimized interactions with the target receptor. |

Development of this compound Based Probes and Tools for Biochemical Assays

To facilitate the detailed study of its biological interactions, the development of chemical probes and tools based on the this compound scaffold is essential. These probes can be invaluable for a wide range of biochemical and cell-based assays.

Fluorescently labeled analogs of this compound can be synthesized by incorporating fluorescent dyes. rsc.orgdovepress.comnih.govacs.orgcityu.edu.hk These probes can be used in fluorescence microscopy and flow cytometry to visualize the cellular uptake and subcellular localization of the compound. Radiolabeled versions of this compound can also be prepared for use in receptor binding assays and in vivo imaging studies. nih.govmdpi.comnih.govresearchgate.netbachem.com Furthermore, biotinylated or photo-affinity labeled analogs can be synthesized for use in pull-down assays to identify its binding partners.

| Probe Type | Modification Strategy | Application in Biochemical Assays |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the peptide. rsc.orgdovepress.comnih.govacs.orgcityu.edu.hk | Visualization of cellular uptake and subcellular distribution via fluorescence microscopy; quantification of receptor binding in flow cytometry. |

| Radiolabeled Probe | Incorporation of a radionuclide (e.g., ³H, ¹²⁵I) into the peptide structure. nih.govmdpi.comnih.govresearchgate.netbachem.com | Quantitative receptor binding assays; in vivo biodistribution and pharmacokinetic studies using imaging techniques like PET or SPECT. nih.govmdpi.comnih.govresearchgate.netbachem.com |

| Biotinylated Probe | Covalent attachment of a biotin (B1667282) molecule. | Affinity purification of binding partners from cell lysates for identification by mass spectrometry. |